molecular formula C7H10N2O2 B1213157 Ethyl 5-methyl-1H-imidazole-4-carboxylate CAS No. 51605-32-4

Ethyl 5-methyl-1H-imidazole-4-carboxylate

Cat. No. B1213157
Key on ui cas rn: 51605-32-4
M. Wt: 154.17 g/mol
InChI Key: VLDUBDZWWNLZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04328349

Procedure details

One mole of ethyl 2-hydroxyimino-acetoacetate, prepared from 130 g. (1 m.) of ethyl acetoacetate, was added over 75 minutes to a stirred suspension of 166 ml. (3 m.) of concentrated sulfuric acid and 105 g. (3.5 m.) of paraformaldehyde at 5°-10°. The mixture was stirred at 5°-10° for four hours and aqueous ammonia (28%) was added to pH 5 and the temperature rose to 70°. The reaction mixture was held for 30 minutes at pH 5 at 65°-70° and then neutralized with aqueous ammonia (28%). The mixture was cooled to 10°. The solid material was filtered off, washed with water and isopropanol and dried to give ethyl 5-methyl-4-imidazolecarboxylate (yield 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3](C(C)=O)C(OCC)=O.[C:12]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:13][C:14]([CH3:16])=O.S(=O)(=O)(O)O.C=O.[NH3:28]>>[CH3:16][C:14]1[NH:2][CH:3]=[N:28][C:13]=1[C:12]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C(=O)OCC)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 5°-10° for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5°-10°
CUSTOM
Type
CUSTOM
Details
rose to 70°
WAIT
Type
WAIT
Details
The reaction mixture was held for 30 minutes at pH 5 at 65°-70°
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10°
FILTRATION
Type
FILTRATION
Details
The solid material was filtered off
WASH
Type
WASH
Details
washed with water and isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(N=CN1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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